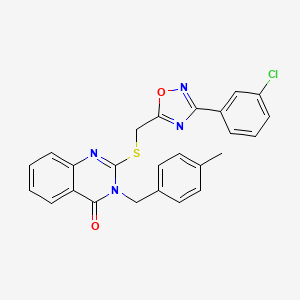
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19ClN4O2S and its molecular weight is 474.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a novel derivative that combines the quinazolinone scaffold with oxadiazole and thioether functionalities. This combination is hypothesized to enhance its biological activity, particularly in the realms of anticancer and antimicrobial effects.
Chemical Structure and Synthesis
The synthesis of this compound involves a multi-step process, typically starting from commercially available precursors. The key steps include the formation of the quinazolinone core followed by the introduction of the oxadiazole and thioether groups. The structural elucidation is usually confirmed through techniques such as NMR and mass spectrometry.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with quinazolinone derivatives, including:
- Anticancer Activity : Quinazolinones have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown activity against non-small cell lung cancer (NSCLC) cells and other tumor types such as breast and colorectal cancers . The mechanism often involves inhibition of key signaling pathways like EGFR and histone deacetylases.
- Antimicrobial Properties : Compounds with quinazolinone structures have been reported to exhibit antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria . The incorporation of oxadiazole moieties may enhance these properties due to their known bioactivity.
Case Studies and Research Findings
- Antiproliferative Activity : A study focusing on quinazolinone derivatives indicated that certain compounds effectively inhibited the growth of both sensitive and resistant NSCLC cell lines. The IC50 values ranged from 10 μM to 20 μM, showcasing promising potential for further development as anticancer agents .
- Antituberculosis Activity : Quinazoline derivatives have also been screened for their activity against Mycobacterium tuberculosis. Some compounds exhibited MIC values below 10 μM, suggesting potential as anti-TB agents .
- Structure–Activity Relationship (SAR) : Research has explored the SAR of quinazolinone derivatives, identifying key structural features that enhance antibacterial activity. Modifications at specific positions on the quinazolinone ring significantly influenced their efficacy against bacterial strains .
Data Table: Biological Activities of Related Quinazolinone Derivatives
特性
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2S/c1-16-9-11-17(12-10-16)14-30-24(31)20-7-2-3-8-21(20)27-25(30)33-15-22-28-23(29-32-22)18-5-4-6-19(26)13-18/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKKVMAMKWKRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













